molecular formula C13H11N3O B1337584 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine CAS No. 58589-69-8

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine

Cat. No. B1337584
CAS RN: 58589-69-8
M. Wt: 225.25 g/mol
InChI Key: QLWCNJZKCFQJKN-UHFFFAOYSA-N
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Description

The compound "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" is a heterocyclic molecule that features a pyrazole ring fused with a phenyl and a furan ring. This structure is a common motif in various synthesized compounds that exhibit a range of biological activities, including herbicidal, antifungal, and antibacterial properties . The presence of the furan and phenyl groups contributes to the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of derivatives of "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" has been reported using different methods. One approach involves a one-pot four-component domino reaction that is catalyst-free and uses water as a solvent, which is considered green chemistry due to its environmentally friendly nature . Another method includes the cyclization of various propenone derivatives with N-substituted phenyl hydrazine, which leads to the formation of pyrazoline derivatives with potential antibacterial activity . These synthetic routes are designed to yield compounds with high purity and good yields, which are confirmed by spectral data and elemental analyses.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . Additionally, the crystal structure of a closely related compound has been determined, revealing the spatial arrangement of the furan and phenyl rings and their dihedral angles, which can influence the compound's biological activity .

Chemical Reactions Analysis

The chemical reactivity of "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" derivatives is highlighted by their ability to undergo further chemical transformations. For instance, the amino group on the pyrazole ring can participate in reactions leading to the formation of novel heterocyclic compounds, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines . These reactions expand the chemical diversity and potential applications of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine" derivatives are influenced by their molecular structure. For example, the presence of a disordered furan ring can affect the compound's melting point and solubility . The compound's fluorescent properties have also been studied, showing that the solid-state form can exhibit different photoluminescence behavior compared to its solution form, which is indicative of aggregation-induced emission .

Scientific Research Applications

Antimicrobial Activity

3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their antimicrobial properties. A study by Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in antimicrobial applications (Hamed et al., 2020). Additionally, the research by Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine, and screened them for antimicrobial activity (Idhayadhulla et al., 2012).

Biological and Pharmacological Activities

Various studies have explored the biological activities of this compound and its derivatives. For instance, Huo et al. (2016) designed and synthesized novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives and evaluated their herbicidal and antifungal activities, demonstrating significant biological activity in these contexts (Huo et al., 2016).

Catalytic Synthesis and Antioxidant Properties

In the field of catalysis, a study by Prabakaran et al. (2021) involved the catalytic synthesis of novel chalcone derivatives using 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine and evaluated their antioxidant properties. This highlights the compound's utility in the synthesis of bioactive molecules with potential health benefits (Prabakaran et al., 2021).

Synthesis Methods and Structural Analysis

Studies have also focused on novel synthesis methods and structural analysis of this compound. Jothikrishnan et al. (2009) developed a simple method for the synthesis of pyrazoline derivatives containing furan moiety using microwave irradiation, showcasing advanced synthesis techniques (Jothikrishnan et al., 2009). Additionally, Zheng et al. (2010) synthesized new 3,5-diaryl-1H-pyrazoles and characterized them, demonstrating the importance of structural analysis in understanding the properties of such compounds (Zheng et al., 2010).

Future Directions

The future directions for “3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine” could involve further exploration of its synthesis, characterization, and potential applications. Furfural, a similar compound, is an important starting material for a large number of reactions and plays an indispensable role in many synthetic pathways .

properties

IUPAC Name

5-(furan-2-yl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWCNJZKCFQJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MAF Ezzat, GF Elmasry… - Drug Development …, 2023 - Wiley Online Library
The novel series of furan‐bearing pyrazolo[3,4‐b]pyridines were designed as cyclin‐dependent kinase 2 (CDK2) inhibitors and as p53–murine double minute 2 (MDM2) inhibitors. The …

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